(4R,5S)-4-Amino-5-propan-2-ylpyrrolidin-2-one;hydrochloride
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Overview
Description
(4R,5S)-4-Amino-5-propan-2-ylpyrrolidin-2-one;hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-4-Amino-5-propan-2-ylpyrrolidin-2-one;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral starting material, which is often a protected amino acid derivative.
Cyclization: The protected amino acid undergoes cyclization to form the pyrrolidinone ring.
Amination: Introduction of the amino group at the 4-position is achieved through a series of reactions, including protection and deprotection steps.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow chemistry and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-4-Amino-5-propan-2-ylpyrrolidin-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidinones, oxo derivatives, and reduced forms of the original compound.
Scientific Research Applications
(4R,5S)-4-Amino-5-propan-2-ylpyrrolidin-2-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (4R,5S)-4-Amino-5-propan-2-ylpyrrolidin-2-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity, influencing its biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4R,5S)-4-Amino-5-methylpyrrolidin-2-one
- (4R,5S)-4-Amino-5-ethylpyrrolidin-2-one
- (4R,5S)-4-Amino-5-isopropylpyrrolidin-2-one
Uniqueness
(4R,5S)-4-Amino-5-propan-2-ylpyrrolidin-2-one;hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4R,5S)-4-amino-5-propan-2-ylpyrrolidin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-4(2)7-5(8)3-6(10)9-7;/h4-5,7H,3,8H2,1-2H3,(H,9,10);1H/t5-,7+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOVMRPPWOJNNH-PACXSXMQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(CC(=O)N1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1[C@@H](CC(=O)N1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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